

Spectroscopic Profile of 5-Iodo-2-thiophenecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-2-thiophenecarboxaldehyde

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Introduction

5-Iodo-2-thiophenecarboxaldehyde is a halogenated heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel therapeutic agents and functional materials necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Iodo-2-thiophenecarboxaldehyde**. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established substituent effects on the thiophene ring and general experimental protocols applicable for its characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Iodo-2-thiophenecarboxaldehyde**. These predictions are derived from the analysis of spectral data for 2-thiophenecarboxaldehyde and its other 5-substituted derivatives, considering the electronic and steric effects of the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.8 - 10.0	Singlet	-	Aldehydic proton (CHO)
~7.6 - 7.8	Doublet	~4.0	H3
~7.3 - 7.5	Doublet	~4.0	H4

¹³C NMR (Carbon NMR)

Chemical Shift (δ , ppm)	Assignment
~182 - 185	C=O (Aldehyde)
~145 - 150	C2
~138 - 142	C4
~130 - 135	C3
~80 - 85	C5

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretching (aromatic)
~2850, ~2750	Medium, Weak	C-H stretching (aldehyde)
~1670 - 1650	Strong	C=O stretching (aldehyde)
~1520 - 1400	Medium to Strong	C=C stretching (thiophene ring)
~800 - 700	Strong	C-H out-of-plane bending
~600 - 500	Medium	C-I stretching

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
238	High	[M] ⁺ (Molecular ion)
237	Moderate	[M-H] ⁺
111	Moderate to High	[M-I] ⁺
83	Moderate	[C ₄ H ₃ S] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **5-Iodo-2-thiophenecarboxaldehyde**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of **5-Iodo-2-thiophenecarboxaldehyde** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
- Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
- KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

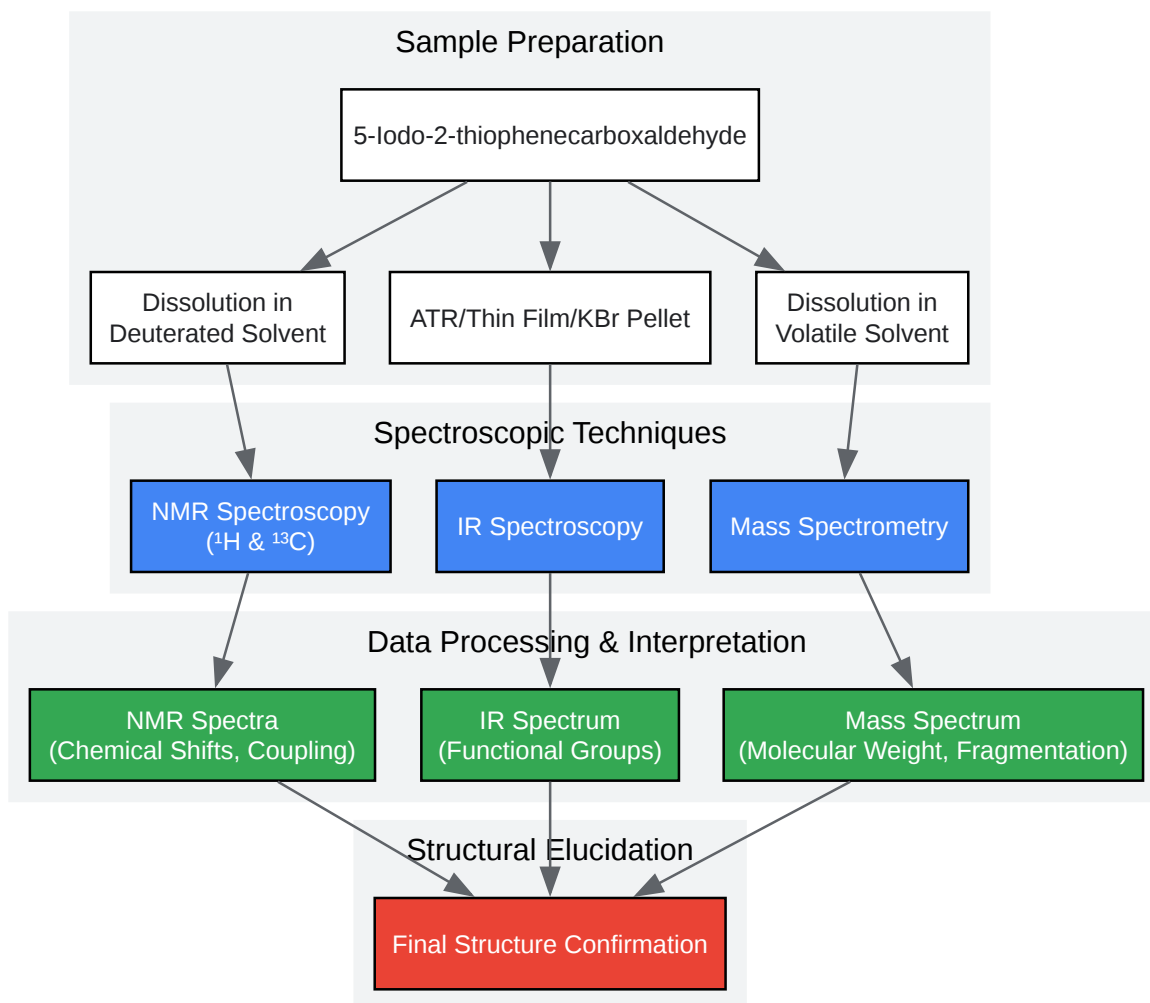
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Inlet System: Direct infusion or via GC for separation from impurities.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Iodo-2-thiophenecarboxaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted spectral data and standardized experimental protocols provided in this guide serve as a valuable resource for the identification and characterization of **5-Iodo-2-thiophenecarboxaldehyde**. While direct experimental data remains to be widely published, the presented information, based on sound chemical principles and data from analogous compounds, offers a robust starting point for researchers in the fields of chemical synthesis and drug discovery. The application of the described spectroscopic techniques is crucial for verifying the identity, purity, and structure of this versatile chemical intermediate.

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